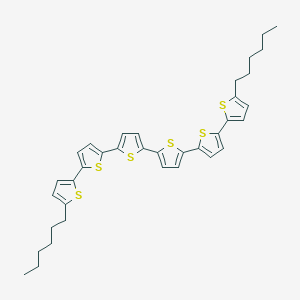

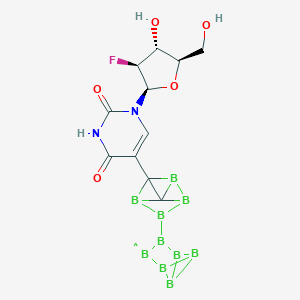

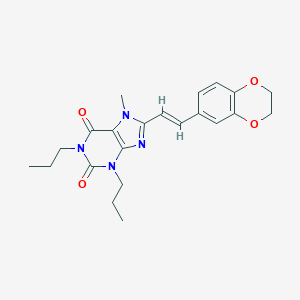

![molecular formula C11H7NO2S B124424 Methyl 6-cyanobenzo[b]thiophene-2-carboxylate CAS No. 146137-95-3](/img/structure/B124424.png)

Methyl 6-cyanobenzo[b]thiophene-2-carboxylate

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Biodegradation of Condensed Thiophenes

A review focuses on the occurrence, toxicity, and biodegradation of condensed thiophenes found in petroleum, highlighting the environmental fate of such compounds. This paper could offer insight into the environmental impact and biodegradation pathways that might be relevant for related compounds like Methyl 6-cyanobenzo[b]thiophene-2-carboxylate (Kropp & Fedorak, 1998).

Synthesis and Biological Importance of Benzothiazoles

This study discusses the synthesis and biological importance of 2-(thio)ureabenzothiazoles, which could be structurally or functionally related to Methyl 6-cyanobenzo[b]thiophene-2-carboxylate. It covers the chemical aspects and potential therapeutic applications of these compounds (Rosales-Hernández et al., 2022).

Adsorption of Methylene Blue on Low-cost Adsorbents

Although not directly related, this review discusses the use of low-cost adsorbents for the removal of pollutants from water, which may provide insight into potential applications of Methyl 6-cyanobenzo[b]thiophene-2-carboxylate in environmental remediation or its adsorption properties (Rafatullah et al., 2010).

Knoevenagel Condensation in Anticancer Agents Development

This paper explores the use of Knoevenagel condensation in developing anticancer agents, a chemical reaction that may be relevant to the synthesis or modification of Methyl 6-cyanobenzo[b]thiophene-2-carboxylate (Tokala et al., 2022).

Eigenschaften

IUPAC Name |

methyl 6-cyano-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO2S/c1-14-11(13)10-5-8-3-2-7(6-12)4-9(8)15-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXZLWSCTNQNCPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(S1)C=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50452616 | |

| Record name | Methyl 6-cyanobenzo[b]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-cyanobenzo[b]thiophene-2-carboxylate | |

CAS RN |

146137-95-3 | |

| Record name | Methyl 6-cyanobenzo[b]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

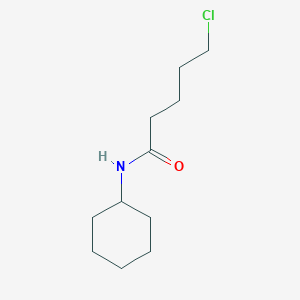

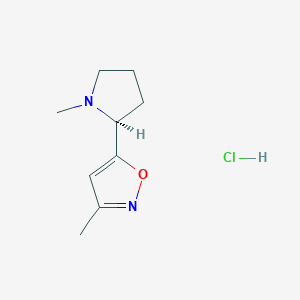

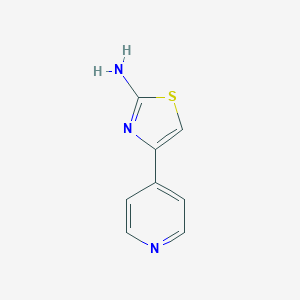

![5,6-Dihydroimidazo[1,2-a]pyridine](/img/structure/B124343.png)

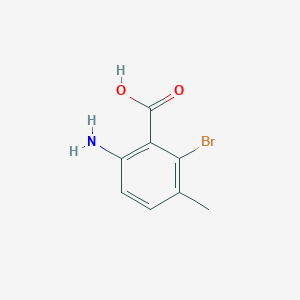

![2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene](/img/structure/B124379.png)